molecular formula C8H8N2S B14783808 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile

Cat. No.: B14783808
M. Wt: 164.23 g/mol
InChI Key: YOWFSXILVOYTCN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile typically involves cyclization reactions. One common method involves the use of 2-thiopheneethylamine and formaldehyde as starting materials, which undergo polymerization followed by cyclization in the presence of ethanol and hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar cyclization reactions but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit platelet aggregation by targeting the P2Y12 receptor, which is crucial in the activation of platelets . This makes it a valuable intermediate in the synthesis of antithrombotic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • Ticlopidine
  • Prasugrel

Uniqueness

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-1-2-10-5-8(6)11-7/h3,10H,1-2,5H2

InChI Key

YOWFSXILVOYTCN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(S2)C#N

Origin of Product

United States

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